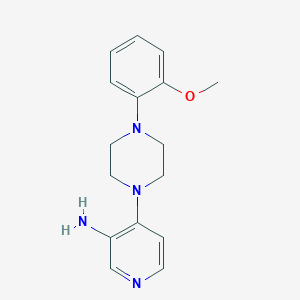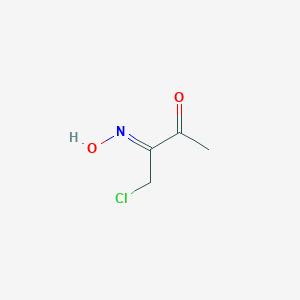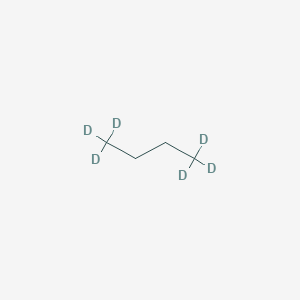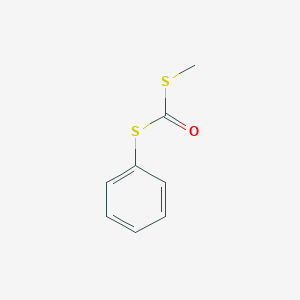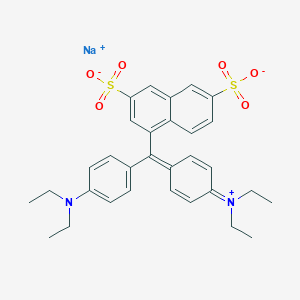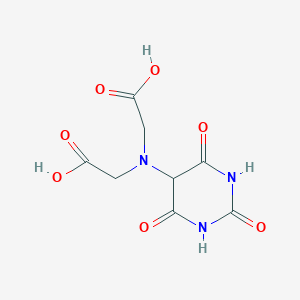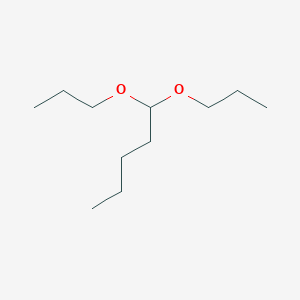
3-苯乙炔基吡啶
概述
描述
3-(苯乙炔基)吡啶是一种有机化合物,属于吡啶类,吡啶类是杂环芳香族有机化合物。该化合物以连接到吡啶环第三位的苯乙炔基为特征。
科学研究应用
3-(苯乙炔基)吡啶在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构件。
生物学: 该化合物已被研究其潜在的生物活性,包括抗癌细胞系的抗增殖作用.
医药: 研究人员已经探索了其作为治疗剂的潜力,因为它能够与特定的分子靶标相互作用。
工业: 它被用于开发先进材料,包括聚合物和电子设备。
作用机制
3-(苯乙炔基)吡啶的作用机制涉及它与特定分子靶标的相互作用。 例如,已显示它通过激活 caspase 酶和降低增殖细胞核抗原的表达,在癌细胞中诱导凋亡 。该化合物调节这些途径的能力使其成为癌症治疗领域进一步研究的有希望的候选者。
生化分析
Biochemical Properties
3-Phenylethynyl-pyridine has been identified as a potential inhibitor of Src, a non-receptor tyrosine kinase . It interacts with Src, affecting its activity and potentially influencing biochemical reactions .
Cellular Effects
The effects of 3-Phenylethynyl-pyridine on cells are largely tied to its interaction with Src. As Src is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, the impact of 3-Phenylethynyl-pyridine is significant .
Molecular Mechanism
3-Phenylethynyl-pyridine exerts its effects at the molecular level through its interaction with Src. It may bind to Src, inhibiting or activating it, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Its interaction with Src suggests that it may have long-term effects on cellular function .
准备方法
合成路线和反应条件
3-(苯乙炔基)吡啶的合成通常涉及苯乙炔与吡啶衍生物的偶联。 一种常见的方法是 Sonogashira 偶联反应,该反应涉及在钯催化剂和铜助催化剂的存在下,卤代吡啶与苯乙炔的反应 。该反应通常在温和条件下进行,使其成为合成该化合物的便捷方法。
工业生产方法
虽然 3-(苯乙炔基)吡啶的具体工业生产方法没有得到广泛的记载,但可以应用大规模有机合成的原理。这包括优化反应条件以最大限度地提高产率和纯度,使用经济高效的试剂,以及采用有效的提纯技术,如蒸馏或色谱法。
化学反应分析
反应类型
3-(苯乙炔基)吡啶可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡啶 N-氧化物。
还原: 还原反应可以将苯乙炔基中的三键转化为双键或单键。
取代: 苯乙炔基可以通过卤化或硝化等反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常采用使用钯或铂催化剂的催化氢化。
取代: 卤化可以在催化剂存在下使用氯或溴等卤素来实现。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成吡啶 N-氧化物,而还原可以生成苯乙烯基或苯乙基衍生物。
相似化合物的比较
类似化合物
- 2-(苯乙炔基)吡啶
- 4-(苯乙炔基)吡啶
- 3-(苯乙炔基)喹啉
独特性
3-(苯乙炔基)吡啶由于其特定的取代模式而具有独特性,这种取代模式赋予了其独特的化学和生物学特性。与它的异构体相比,它可能在化学反应中表现出不同的反应性和选择性,以及不同的生物活性。
总之,3-(苯乙炔基)吡啶是一种用途广泛的化合物,在各个科学领域具有巨大的潜力。其独特的结构和反应活性使其成为化学家、生物学家和材料科学家等人的宝贵研究对象。
属性
IUPAC Name |
3-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449188 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-38-5 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
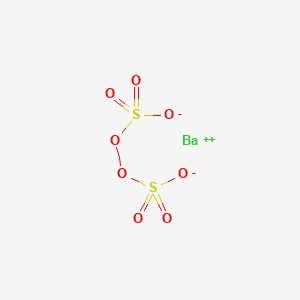

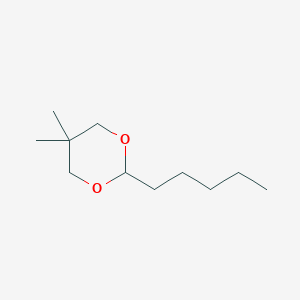
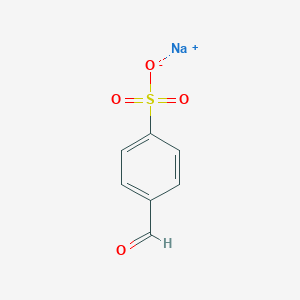
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
